3-(Isothiocyanatomethyl)-1,2-oxazole
Description
Properties
IUPAC Name |
3-(isothiocyanatomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c9-4-6-3-5-1-2-8-7-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTAYSDRKVYDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(Isothiocyanatomethyl)-1,2-oxazole plays a significant role in biochemical reactions, particularly due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins and enzymes. One of the primary interactions of this compound is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates. This interaction is crucial for the compound’s bioactivity, as it facilitates the release of the isothiocyanate group, enabling it to interact with other biomolecules.
Additionally, this compound can interact with various proteins, including those involved in cell signaling pathways. The covalent modification of these proteins can lead to alterations in their function, thereby influencing cellular processes. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. One of the notable effects is the induction of apoptosis, a programmed cell death process, in cancer cells. This is achieved through the activation of caspases, which are proteases that play a critical role in the execution of apoptosis.
Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes. This inhibition can lead to a decrease in the production of ATP, the primary energy currency of the cell, thereby impairing cellular functions. The compound also has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to target biomolecules through its reactive isothiocyanate group. This binding can result in the covalent modification of proteins, leading to changes in their activity. For example, the inhibition of kinases by this compound occurs through the covalent attachment of the isothiocyanate group to the active site of the enzyme, thereby blocking its catalytic function.
In addition to enzyme inhibition, this compound can activate signaling pathways that lead to apoptosis. This is achieved through the activation of caspases, which are proteases that cleave specific substrates to trigger cell death. The compound can also influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor that influences its bioactivity. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its efficacy, particularly in long-term experiments.
The temporal effects of this compound on cellular function have also been investigated. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells within a few hours of treatment. Prolonged exposure to the compound can result in adaptive responses, such as the upregulation of detoxification enzymes, which can mitigate its effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the covalent modification of essential proteins and enzymes, leading to cellular dysfunction.
Threshold effects have also been observed in animal studies. For instance, a certain minimum dose of this compound is required to achieve significant antitumor activity. Beyond this threshold, increasing the dose can enhance the compound’s efficacy, but it also increases the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is the glucosinolate-myrosinase system, where the compound is produced through the hydrolysis of glucosinolates by the enzyme myrosinase. This pathway is crucial for the bioactivation of this compound, as it releases the reactive isothiocyanate group that mediates its biological effects.
The compound can also influence other metabolic pathways by inhibiting key enzymes involved in cellular metabolism. For example, this compound has been shown to inhibit glycolytic enzymes, leading to a decrease in ATP production and a subsequent impairment of cellular functions. Additionally, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments.
The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity. The compound can be transported through the bloodstream and distributed to various organs, where it can exert its biological effects. The presence of specific transporters and binding proteins can also affect the localization and accumulation of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications that direct its transport and localization.
In the cytoplasm, this compound can interact with cytosolic proteins and enzymes, leading to changes in their activity. In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. In the mitochondria, this compound can influence cellular metabolism by affecting the activity of mitochondrial enzymes involved in ATP production and redox balance.
Biological Activity
Chemical Structure and Properties
The molecular formula for 3-(Isothiocyanatomethyl)-1,2-oxazole is C₅H₄N₂OS, with a molecular weight of approximately 156.16 g/mol. The presence of the oxazole ring contributes to its heterocyclic nature, which is often linked to various biological activities. The isothiocyanate group is known for its reactivity, particularly in nucleophilic substitution reactions, which can lead to the formation of thioureas and other derivatives.
Biological Activities
Research indicates that compounds containing isothiocyanate groups exhibit a variety of biological activities, including:
- Antimicrobial Activity : Isothiocyanates have been shown to possess antimicrobial properties against various pathogens. For example, studies on related compounds indicate effectiveness against bacteria and fungi.
- Anticancer Properties : Isothiocyanates are known for their potential anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
- Anti-inflammatory Effects : Some isothiocyanates have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
Antimicrobial Activity
A study focusing on related isothiocyanate compounds demonstrated significant antimicrobial activity against several bacterial strains. For instance, compounds structurally similar to this compound were effective against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also exhibit similar properties.
Anticancer Activity
Research has shown that isothiocyanates can inhibit the proliferation of cancer cells. A notable study evaluated the effects of various isothiocyanate derivatives on cancer cell lines, revealing that certain compounds induced apoptosis and inhibited cell migration. Although direct studies on this compound are lacking, its structural similarity to effective compounds suggests potential anticancer activity.
The mechanisms through which isothiocyanates exert their biological effects include:
- Nuclear Factor kappa B (NF-kB) Inhibition : Many isothiocyanates inhibit NF-kB signaling, which plays a crucial role in inflammation and cancer progression.
- Activation of Detoxifying Enzymes : Isothiocyanates can enhance the activity of phase II detoxifying enzymes, contributing to their protective effects against carcinogens.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing appropriate electrophiles and nucleophiles to introduce the isothiocyanate group.
- Cyclization Reactions : Forming the oxazole ring through cyclization methods involving suitable starting materials.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2-Oxazole Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-(Isothiocyanatomethyl)-1,2-oxazole | Isothiocyanatomethyl | 128.17* | –N=C=S (reactive electrophile) |
| 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole | 4-Methoxyphenyl, 4-methylphenyl | 265.31 | –OCH₃ (electron-donating), –CH₃ |
| 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | Bromomethyl, 4-methylphenyl | 265.16† | –CH₂Br (alkylating agent) |
| 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Thiophene, trimethoxyphenyl | 353.44† | –SCH₃ (lipophilic), –OCH₃ |
| 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole | Azetidine, methoxymethyl | 264.30 | –N– (basic amine), –OCH₃ |
*Calculated based on formula C₄H₄N₂OS.
†Calculated from molecular formulas in evidence .
Key Insights :
Key Insights :
- TosMIC-Based Routes : Tosylmethyl isocyanide (TosMIC) is a versatile reagent for constructing oxazole cores, particularly for 4- or 5-substituted derivatives. The target compound may be synthesized via similar cycloadditions .
- Regioselectivity : Substituent position (e.g., 3- vs. 5-) depends on starting materials. For example, Claisen–Schmidt condensation yields 3,5-disubstituted oxazoles .
Physicochemical Properties
- Solubility: The isothiocyanate group’s polarity may enhance aqueous solubility compared to nonpolar methyl or aryl groups. However, bromomethyl derivatives (e.g., 5-(bromomethyl)-3-aryl-1,2-oxazoles) are likely less soluble due to halogen hydrophobicity .
- Stability : Isothiocyanates are prone to hydrolysis, whereas methoxy and aryl groups confer greater stability .
Key Insights :
- Enzyme Inhibition : Electron-withdrawing groups (e.g., trimethoxyphenyl) enhance binding to enzyme active sites, as seen in COX-2 inhibitors .
Preparation Methods
Construction of the 1,2-Oxazole Core
The 1,2-oxazole ring (also known as isoxazole) is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2. Its synthesis is well-established and can be achieved by:
1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes or Alkenes: This classical approach forms the oxazole ring by reacting nitrile oxides with unsaturated carbon-carbon bonds. It is widely used due to its regioselectivity and versatility.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This method involves reacting α,β-unsaturated ketones or 1,3-diketones with hydroxylamine hydrochloride, leading to oxazole formation via intermediate enamino ketoesters.
Green and Microwave-Assisted Syntheses: Recent advances include microwave irradiation and ultrasound-assisted methods that improve yields and reduce reaction times, often using environmentally friendly solvents and catalysts.
Representative Reaction Scheme for 1,2-Oxazole Synthesis:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | α,β-Unsaturated ketone + Hydroxylamine hydrochloride | Heating, aqueous or organic solvent | Enamino ketoester intermediate |
| 2 | Enamino ketoester | Cyclization and dehydration | 1,2-Oxazole ring formation |
Introduction of the Isothiocyanatomethyl Group
The key functionalization step involves attaching the isothiocyanate (-N=C=S) group to the methyl position on the oxazole ring. This is typically done by converting a primary amine precursor into the corresponding isothiocyanate. Several general procedures for synthesizing isothiocyanates are documented:
Thiophosgene Method
Procedure: The primary amine or ammonium salt is dissolved in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate. Thiophosgene is added slowly at room temperature under vigorous stirring. After reaction completion, the organic layer is separated, dried, and purified by column chromatography.
Advantages: High selectivity and moderate to good yields.
Limitations: Thiophosgene is toxic and requires careful handling.
1,1’-Thiocarbonyldiimidazole Method
Procedure: The primary amine is reacted with 1,1’-thiocarbonyldiimidazole in dichloromethane at room temperature. After reaction completion, water is added to quench, and the product is isolated by chromatographic purification.
Advantages: Milder and safer than thiophosgene, straightforward work-up.
Limitations: Availability and cost of reagent.
Carbon Disulfide and Oxidative Cyclization Method
Procedure: Primary amine or ammonium salt is reacted with carbon disulfide in the presence of potassium carbonate in water at room temperature overnight. Sodium persulfate and additional potassium carbonate are added to oxidize the intermediate to the isothiocyanate. The product is extracted and purified.
Advantages: Uses less toxic reagents, aqueous medium.
Limitations: Longer reaction times and moderate yields.
Specific Preparation Strategy for 3-(Isothiocyanatomethyl)-1,2-oxazole
The synthesis of this compound can be logically divided into two stages:
Stage 1: Synthesis of 3-(aminomethyl)-1,2-oxazole intermediate.
Stage 2: Conversion of the amino group to the isothiocyanate via one of the above methods.
Data Table Summarizing Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Thiophosgene Method | Amine + Thiophosgene in CH2Cl2/NaHCO3, RT, 1 h | High selectivity, straightforward | Toxic reagent, requires care | 60–80 |
| 1,1’-Thiocarbonyldiimidazole Method | Amine + 1,1’-thiocarbonyldiimidazole in CH2Cl2, RT, 1 h | Milder, safer | Cost of reagent | 50–75 |
| CS2 and Oxidative Cyclization | Amine + CS2 + K2CO3 in water, overnight + Na2S2O8 oxidation | Less toxic reagents, aqueous medium | Longer reaction time, moderate yield | 35–60 |
| 1,3-Dipolar Cycloaddition (for oxazole) | Alkynes/alkenes + nitrile oxides, various solvents, heat | Regioselective, versatile | Requires nitrile oxide generation | Variable |
| Hydroxylamine Cyclocondensation | 1,3-Diketones + hydroxylamine hydrochloride, heat | Simple, widely used | Possible isomer mixtures | Good |
Research Findings and Notes
The thiophosgene method remains a gold standard for isothiocyanate synthesis due to its efficiency, but safety concerns limit its use in large-scale or less-equipped labs.
The 1,1’-thiocarbonyldiimidazole reagent offers a safer alternative with comparable yields and easier handling.
The carbon disulfide/oxidative method provides a greener approach, avoiding toxic reagents, but requires longer reaction times and careful control of oxidation steps.
Preparation of the 1,2-oxazole ring is well-established with multiple synthetic pathways, allowing flexibility depending on available starting materials.
Microwave and ultrasound-assisted syntheses are emerging to improve reaction efficiency and environmental profiles, though specific application to this compound requires further study.
Q & A
Q. What are the key synthetic strategies for preparing 3-(Isothiocyanatomethyl)-1,2-oxazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of 1,2-oxazole derivatives typically involves cyclization reactions using α-haloketones and amides under acidic or basic conditions . For this compound, regioselectivity can be controlled by optimizing solvent polarity, temperature, and catalyst choice. For example, cyclization of β-enamino ketoesters with isothiocyanate precursors under mild conditions (e.g., room temperature, THF) may favor the 1,2-oxazole scaffold . The use of NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography is critical for verifying regiochemistry .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural characterization relies on:
- NMR spectroscopy : Distinct ¹H and ¹³C signals for the isothiocyanate (-N=C=S) group (e.g., δ ~125–130 ppm for ¹³C) and oxazole protons (δ 7.0–8.5 ppm for aromatic protons) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the isothiocyanate moiety.
- X-ray crystallography : Resolves bond angles and distances, critical for distinguishing 1,2-oxazole from 1,3-oxazole isomers .
Q. What pharmacological activities are associated with the 1,2-oxazole scaffold, and how do substituents like isothiocyanatomethyl modulate bioactivity?
- Methodological Answer : 1,2-Oxazole derivatives exhibit antiviral, anticancer, and antiplatelet aggregation properties . The isothiocyanate (-N=C=S) group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., kinases or viral proteases) . For example, sulfonamide-linked oxazoles show improved pharmacokinetic profiles due to increased solubility and target affinity .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 3-substituted 1,2-oxazoles be addressed using computational chemistry?
- Methodological Answer : Density functional theory (DFT) calculations predict transition-state energies to guide reaction optimization. For example:
- Reaction Pathway Analysis : Comparing energy barriers for cyclization at C3 vs. C5 positions in oxazole formation .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to rationalize regioselectivity trends (e.g., polar aprotic solvents favoring C3 substitution) .
Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is essential .
Q. What experimental approaches resolve contradictions in reported biological activity data for 1,2-oxazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
- Proteomic Profiling : Identify unintended targets using activity-based protein profiling (ABPP) with isothiocyanate probes .
- Structural Analog Testing : Compare this compound with non-reactive analogs (e.g., methylthiomethyl derivatives) to isolate covalent binding effects .
Q. How can the stability of the isothiocyanate group in this compound be optimized for in vivo studies?
- Methodological Answer :
- Protecting Groups : Temporarily mask the isothiocyanate with tert-butoxycarbonyl (Boc) during synthesis, followed by deprotection under mild acidic conditions .
- Formulation Strategies : Use lipid-based nanoparticles or cyclodextrin complexes to reduce hydrolysis in physiological buffers .
- Stability Assays : Monitor degradation via HPLC-UV at λ = 254 nm under simulated biological conditions (pH 7.4, 37°C) .
Q. What role does the oxazole ring’s electronic structure play in modulating the reactivity of the isothiocyanate group?
- Methodological Answer : The electron-withdrawing nature of the oxazole ring increases the electrophilicity of the isothiocyanate group, accelerating thiol-mediated covalent adduct formation. Computational studies (e.g., NBO analysis) quantify charge distribution, revealing enhanced partial positive charge at the isothiocyanate sulfur atom . Experimentally, Hammett substituent constants (σ) correlate with reaction rates in nucleophilic substitution assays .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 4.35 (s, 2H, CH₂-S), δ 8.10 (s, 1H, oxazole) | |
| ¹³C NMR | δ 125.5 (N=C=S), δ 150.2 (oxazole C3) | |
| IR | 2150 cm⁻¹ (N=C=S stretch) |
Q. Table 2. Comparative Bioactivity of 1,2-Oxazole Derivatives
| Compound | Target | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| This compound | Casein kinase 2 | 0.45 | Covalent inhibition | |
| 5-Methyl-1,2-oxazole | Platelet aggregation | 12.3 | Non-covalent ATP competition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
